4-Bromo-2,3,6-trimethyl-phenol
Overview
Description
“4-Bromo-2,3,6-trimethyl-phenol” is a chemical compound with the CAS Number: 51857-41-1 . It has a molecular weight of 215.09 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2,3,6-trimethyl-phenol” is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,11H,1-3H3 .
Physical And Chemical Properties Analysis
“4-Bromo-2,3,6-trimethyl-phenol” is a solid substance . Its boiling point is 277.195ºC at 760 mmHg . The density is 1.407g/cm3 .
Scientific Research Applications
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Pharmaceutical Intermediates
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Schiff Base Synthesis
- Field : Organic Chemistry
- Application : A new Schiff base was synthesized from 5-bromo salicylaldehyde and isophoronediamine .
- Method : The synthesis involved the reaction of 5-bromo salicylaldehyde with isophoronediamine .
- Results : The synthesized Schiff base was characterized by FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .
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Ortho-Bromination of Phenolic Building Blocks
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Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide
- Field : Organic Chemistry
- Application : 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide was synthesized .
- Method : The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene .
- Results : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
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Precursor to Vitamin E
- Field : Biochemistry
- Application : 2,3,6-Trimethylphenol, a compound similar to 4-Bromo-2,3,6-trimethyl-phenol, is used as a precursor to vitamin E .
- Method : 2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid .
- Results : The process results in the production of vitamin E .
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Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : The synthesis of diarylborinic acids and their four-coordinated analogs has been achieved .
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Synthesis of Gold (III) Complex
- Field : Inorganic Chemistry
- Application : A gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis (hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA) .
- Method : The synthesis involved the reaction of BBHMP and m-NA with Au (III). The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP: m-NA:Au 3+ is 1:1:1 .
- Results : The synthesized complex was characterized using spectral (mass, UV–Vis, FT-IR, 1H NMR, 13C NMR) and thermal measurements (TG–DTA) .
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Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
- Method : The specific method of application would depend on the type of cross-coupling reaction being performed .
- Results : The results would vary based on the specific reaction, but the use of 4-Bromophenol as a reagent can help to synthesize a wide range of compounds .
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Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide
- Field : Organic Chemistry
- Application : 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide was synthesized .
- Method : The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene .
- Results : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUMQRUUPCHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445384 | |
Record name | 4-bromo-2,3,6-trimethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,6-trimethylphenol | |
CAS RN |
51857-41-1 | |
Record name | 4-bromo-2,3,6-trimethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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